1,1-Dimethyl-1h-isoindol-3-amine
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Overview
Description
1,1-Dimethyl-1h-isoindol-3-amine is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by its unique structure, which includes a nitrogen atom within a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1h-isoindol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with aldehydes or ketones, followed by cyclization to form the isoindoline ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1h-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the isoindoline ring.
Scientific Research Applications
1,1-Dimethyl-1h-isoindol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1h-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1h-isoindol-3-amine: A closely related compound with similar structural features.
1,1-Dimethyl-1h-indole-3-amine: Another related compound with an indole ring instead of an isoindoline ring.
Uniqueness
1,1-Dimethyl-1h-isoindol-3-amine is unique due to its specific ring structure and the presence of a nitrogen atom within the five-membered ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
3,3-dimethylisoindol-1-amine |
InChI |
InChI=1S/C10H12N2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
RSWYTHKZAKEODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=N1)N)C |
Origin of Product |
United States |
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